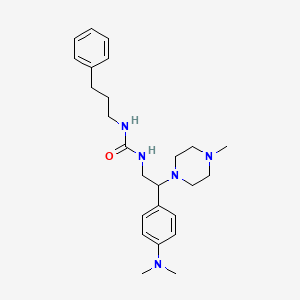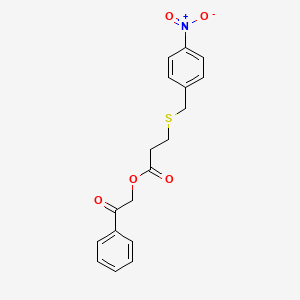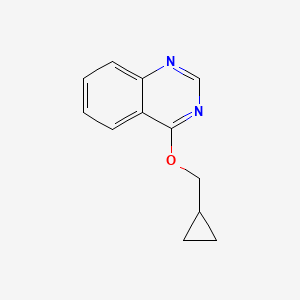![molecular formula C11H15ClFN B2482067 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride CAS No. 1439902-66-5](/img/structure/B2482067.png)
1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride" represents a chemical entity with potential interest in various fields of chemistry and pharmacology. The fluorophenyl group attached to a cyclopropyl-methanamine scaffold could imply interesting biological activity, given the relevance of fluorine in enhancing bioavailability and metabolic stability in pharmaceuticals.
Synthesis Analysis
Synthetic approaches to fluorophenyl cyclopropyl derivatives often involve strategic incorporation of the fluorine atom and cyclopropane ring formation. For instance, cyclopropanation reactions, starting from suitable fluorophenyl precursors and using diazo compounds or Simmons-Smith reagents, could be applied. The synthesis of closely related structures, such as "cis-2-Fluorocyclopropylamine" through stereoselective cyclopropanation under phase-transfer conditions, provides a methodological basis for analogous syntheses (Matsuo, Tani, & Hayakawa, 2004).
Scientific Research Applications
1. Antidepressant-like Activity
The compound 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride is structurally related to novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which have been researched for their potential as antidepressants. These derivatives act as "biased agonists" of serotonin 5-HT1A receptors, exhibiting high selectivity and potent antidepressant-like activity, as shown in studies like the one conducted by Sniecikowska et al. (2019) (Sniecikowska et al., 2019).
2. Analytical Chemistry Applications
In the field of analytical chemistry, similar compounds have been analyzed for various purposes. For example, the analysis of flunarizine, which is structurally related, in the presence of its degradation products was achieved using micellar liquid chromatography (MLC), as documented by El-Sherbiny et al. (2005) (El-Sherbiny et al., 2005).
3. Chemical Precursor Studies
Research by Luo et al. (2022) identified a suspected chemical precursor of 2-fluorodeschloroketamine, which is related to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. This study provides insight into the chemical precursor and decomposition pathways of related compounds (Luo et al., 2022).
4. Chiral Discrimination Studies
Research into chiral discrimination has also utilized compounds similar to 1-[(2-Fluorophenyl)methyl]cyclopropyl-methanamine hydrochloride. Bereznitski et al. (2002) achieved the separation of enantiomers on an amylose tris-3,5-dimethylphenyl carbamate stationary phase, providing valuable insights into enantioselectivity and interaction mechanisms (Bereznitski et al., 2002).
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed with water. If swallowed, the mouth should be rinsed and medical attention should be sought . It should be stored in a well-ventilated place and kept away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
[1-[(2-fluorophenyl)methyl]cyclopropyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-4-2-1-3-9(10)7-11(8-13)5-6-11;/h1-4H,5-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSMGRQKFNAMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CC=CC=C2F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile](/img/structure/B2481984.png)

![Ethyl [(3-oxo-2-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2481987.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,3-difluoro-N-methylcyclobutane-1-carboxamide](/img/structure/B2481989.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2481991.png)
![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2481993.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-phenylcyclopropanecarboxamide](/img/structure/B2481995.png)
![5-Bromo-4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2481996.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2481998.png)


![2-(4-chlorobenzamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2482007.png)